Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-
Overview
Description
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . It is known for its unique bicyclic structure, which includes a hydrazinecarboxamide group attached to a 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene moiety. This compound has a melting point of 245°C and a predicted density of 1.27±0.1 g/cm³ .
Preparation Methods
The synthesis of Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- typically involves the reaction of hydrazine derivatives with bicyclic ketones under controlled conditions. One common synthetic route includes the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with hydrazinecarboxamide in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- can be compared with other similar compounds, such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide group but differ in their bicyclic structures.
Bicyclic ketones: Compounds like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one have similar bicyclic frameworks but lack the hydrazinecarboxamide group.
The uniqueness of Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- lies in its specific combination of a hydrazinecarboxamide group with a bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(10,3)8(6-7)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFOIDJHJPYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)N)C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327614 | |
Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10281-41-1 | |
Record name | Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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